![molecular formula C14H7F3N2O2S B12612317 6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione CAS No. 650635-91-9](/img/structure/B12612317.png)
6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione is a synthetic organic compound that features a trifluoromethyl group attached to an aniline moiety, which is further connected to a benzothiazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione typically involves the reaction of 4-(trifluoromethyl)aniline with 1,3-benzothiazole-4,7-dione under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions can vary, but common methods include:
Nucleophilic substitution reactions: where the aniline derivative reacts with a benzothiazole precursor.
Catalytic processes: involving transition metals to enhance the reaction efficiency.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The trifluoromethyl group or other substituents on the benzothiazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Catalysts: Transition metal catalysts like palladium or platinum for facilitating substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and intracellular targets. The benzothiazole ring may interact with specific enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 6-{[4-(trifluoromethyl)anilino]carbonyl}nicotinate: A compound with a similar trifluoromethyl aniline moiety but different core structure.
4-(Trifluoromethyl)aniline: A simpler compound with the trifluoromethyl group attached directly to the aniline ring.
Uniqueness
6-[4-(Trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione is unique due to the combination of the trifluoromethyl aniline moiety with the benzothiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
650635-91-9 |
|---|---|
Formule moléculaire |
C14H7F3N2O2S |
Poids moléculaire |
324.28 g/mol |
Nom IUPAC |
6-[4-(trifluoromethyl)anilino]-1,3-benzothiazole-4,7-dione |
InChI |
InChI=1S/C14H7F3N2O2S/c15-14(16,17)7-1-3-8(4-2-7)19-9-5-10(20)11-13(12(9)21)22-6-18-11/h1-6,19H |
Clé InChI |
PYZAAIIPFTYFJL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C(F)(F)F)NC2=CC(=O)C3=C(C2=O)SC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Fluoro-4'-octyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B12612234.png)
![1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine](/img/structure/B12612242.png)
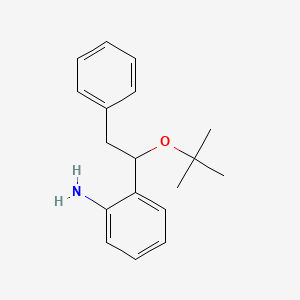
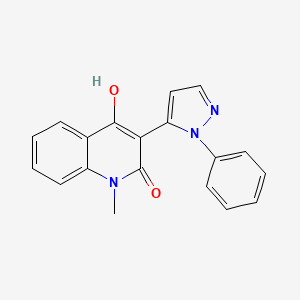
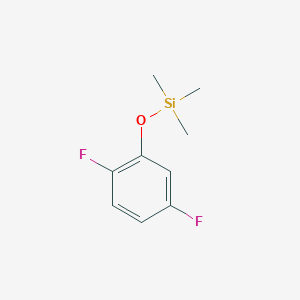
![5-Chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12612268.png)
![N-(4-Methylbenzene-1-carbothioyl)-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12612277.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
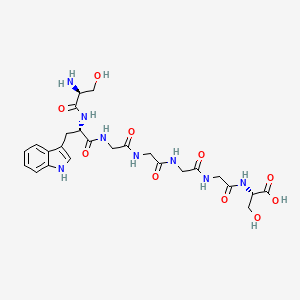

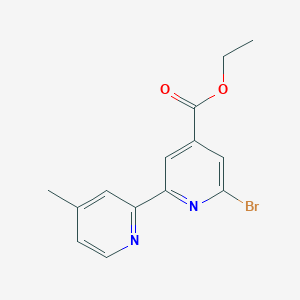
![1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne](/img/structure/B12612309.png)
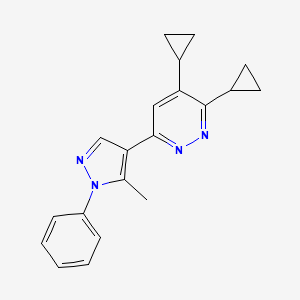
![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2,6-diphenyl-](/img/structure/B12612324.png)
